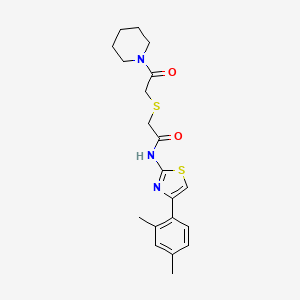

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide

Descripción

This compound features a thiazole core substituted with a 2,4-dimethylphenyl group and an acetamide side chain modified with a (2-oxo-2-(piperidin-1-yl)ethyl)thio moiety. While specific biological data for this compound are unavailable in the provided evidence, its structural analogs suggest applications in enzyme inhibition or receptor modulation, particularly in metabolic or inflammatory disorders .

Propiedades

IUPAC Name |

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(2-oxo-2-piperidin-1-ylethyl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O2S2/c1-14-6-7-16(15(2)10-14)17-11-27-20(21-17)22-18(24)12-26-13-19(25)23-8-4-3-5-9-23/h6-7,10-11H,3-5,8-9,12-13H2,1-2H3,(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXEPASLMZUWONY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)CSCC(=O)N3CCCCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Thiazole Ring: This can be achieved by reacting 2,4-dimethylphenylamine with a thioamide under acidic conditions.

Acylation: The thiazole intermediate can then be acylated with an appropriate acyl chloride to introduce the acetamide group.

Thioether Formation: The final step involves the reaction of the acetamide with a piperidinyl ketone to form the thioether linkage.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the acetamide, potentially converting it to an alcohol.

Substitution: The aromatic ring and the thiazole moiety can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Alcohols.

Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Thiazole derivatives, including this compound, exhibit significant antimicrobial properties. Research indicates that they can effectively inhibit the growth of various pathogens, including bacteria and fungi. For instance, studies have shown that compounds similar to N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide demonstrate potent activity against Gram-positive bacteria with minimal inhibitory concentrations (MICs) as low as 31.25 µg/mL .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Thiazole derivatives are known to interact with specific enzymes involved in cancer cell metabolism, potentially leading to cell cycle arrest and apoptosis in cancer cells. For example, structural activity relationship (SAR) studies have identified that modifications on the thiazole ring can enhance cytotoxic effects against various cancer cell lines .

Anticonvulsant Effects

Recent studies have highlighted the anticonvulsant activity of thiazole-based compounds. Analogs of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide have shown promising results in animal models for seizure protection, indicating potential therapeutic uses in epilepsy .

Industrial Applications

Beyond its biological significance, this compound is also explored for use in agrochemicals and pharmaceuticals due to its bioactive properties. Its ability to act as a building block for more complex molecules makes it valuable in synthetic chemistry.

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being studied.

Comparación Con Compuestos Similares

Structural and Physicochemical Comparisons

Key Observations :

- The target compound’s piperidinyl-thioether side chain distinguishes it from coumarin-linked analogs (e.g., Compound 15, ) and piperazine derivatives (e.g., Compound 13, ). This group may enhance lipophilicity and metabolic stability compared to amino or coumarin substituents.

- Piperidine-containing analogs (e.g., Compound 6, ) exhibit simpler structures but lack the dimethylphenyl group, which may reduce steric hindrance in the target compound’s binding interactions.

Spectroscopic and Analytical Data

Advantages and Limitations

- Target Compound : Combines metabolic stability (piperidine) with enhanced permeability (thioether). However, the synthetic complexity of the thioether-piperidinyl group may pose scalability challenges.

- Compound 13 () : High melting point (289–290°C) suggests crystallinity but may reduce solubility in biological matrices.

Actividad Biológica

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a thiazole ring, which is known for its diverse biological properties, including antimicrobial, anticancer, and anti-inflammatory effects.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 384.51 g/mol. Its structure includes a thiazole moiety substituted with a 2,4-dimethylphenyl group and a piperidinyl thioacetamide side chain.

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide exhibit significant activity against various bacterial strains. For instance, studies have shown that thiazole derivatives can effectively inhibit the growth of Gram-positive bacteria with minimum inhibitory concentrations (MICs) often in the range of 31.25 µg/mL .

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazole-based compounds. For example, thiazoles have been reported to induce apoptosis in cancer cells by interacting with specific molecular targets involved in cell signaling pathways. The presence of electron-donating groups on the phenyl ring enhances cytotoxic activity against various cancer cell lines, suggesting that structural modifications can optimize therapeutic efficacy .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of Gram-positive bacteria | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Anti-inflammatory | Modulation of inflammatory responses |

The mechanism through which N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide exerts its biological effects is believed to involve:

- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell metabolism.

- Receptor Interaction : It can modulate the activity of receptors involved in inflammation and cancer progression.

- Cell Cycle Arrest : By affecting key regulatory proteins, it may induce cell cycle arrest leading to apoptosis.

Case Studies

- Anticancer Efficacy : A study evaluated the effects of various thiazole derivatives on human cancer cell lines, demonstrating that specific substitutions on the thiazole ring significantly increased cytotoxicity compared to standard treatments like doxorubicin .

- Antibacterial Testing : Another investigation focused on the antibacterial properties of a series of thiazole derivatives, revealing that compounds with specific functional groups exhibited enhanced activity against resistant bacterial strains.

Q & A

Q. What are common synthetic routes for constructing the thiazole core in this compound?

The thiazole ring is typically synthesized via cyclization of thiourea derivatives with α-halo ketones or through Hantzsch thiazole synthesis. For example, 2-amino-4-substituted thiazoles react with acetonitrile under anhydrous AlCl₃ catalysis to form acetamide derivatives . Specific protocols involve coupling 2-aminothiazole intermediates with activated carboxylic acids (e.g., using EDC·HCl and triethylamine in dichloromethane) to introduce the acetamide moiety . Key steps include refluxing in glacial acetic acid and monitoring via TLC .

Q. What spectroscopic methods are used to characterize this compound?

Post-synthesis characterization involves:

Q. How can researchers assess the compound's preliminary biological activity?

Initial screening involves:

- In vitro assays (e.g., antimicrobial activity via broth microdilution against Gram+/Gram– bacteria) .

- Enzyme inhibition studies (e.g., docking against target proteins like kinases or acetylcholinesterase) to identify binding affinities .

- Cytotoxicity assays (e.g., MTT on human cell lines) to evaluate therapeutic windows .

Advanced Research Questions

Q. How can reaction yields be optimized for introducing the piperidin-1-yl moiety?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution between thiols and 2-chloro-N-(piperidin-1-yl)acetamide intermediates.

- Catalyst use : Triethylamine or DMAP improves coupling efficiency by scavenging HCl .

- Temperature control : Refluxing at 80–90°C for 4–6 hours maximizes conversion .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted piperidine derivatives .

Q. What strategies resolve contradictions in biological activity data across similar analogs?

- Comparative SAR studies : Test derivatives with variations in the 2,4-dimethylphenyl group (e.g., replacing methyl with halogens or methoxy) to isolate substituent effects .

- Structural analysis : Use X-ray crystallography (e.g., as in C11H8Cl2N2OS analogs) to correlate conformation (e.g., dihedral angles) with activity .

- Meta-analysis : Cross-reference datasets from multiple assays (e.g., antimicrobial vs. cytotoxicity) to identify off-target effects .

Q. How can crystallographic methods elucidate the compound's conformation?

- Single-crystal X-ray diffraction : Grow crystals via slow evaporation of methanol/acetone (1:1) .

- Hydrogen bonding analysis : Identify key interactions (e.g., N–H⋯N bonds forming R₂²(8) motifs) that stabilize the thiazole-acetamide backbone .

- Torsional angle measurements : Quantify twists between the thiazole and dimethylphenyl rings (e.g., ~61.8° in dichlorophenyl analogs) to predict steric effects on binding .

Q. What computational approaches support structure-activity relationship (SAR) studies?

- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase), focusing on hydrogen bonds with the acetamide carbonyl .

- QSAR modeling : Train models on datasets of IC₅₀ values and descriptors (e.g., logP, polar surface area) to predict activity .

- DFT calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to assess reactivity of the thioether linkage .

Methodological Notes

- Data validation : Cross-check NMR assignments with DEPT-135 and HSQC to avoid misassignment of methyl/methylene groups .

- Contradiction management : Replicate conflicting assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to isolate experimental variables .

- Synthetic scalability : Pilot reactions at 0.1–1 mmol scales before scaling up to 10 mmol to optimize solvent volumes and catalyst loading .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.